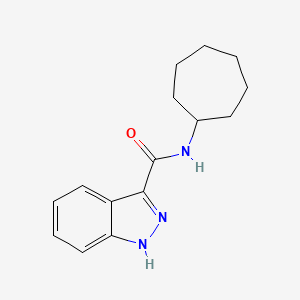

N-环庚基-1H-吲唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cycloheptyl-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.337. The purity is usually 95%.

BenchChem offers high-quality N-cycloheptyl-1H-indazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cycloheptyl-1H-indazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和结构表征

吲唑衍生物(包括 N-环庚基-1H-吲唑-3-甲酰胺)通过多种合成方法合成,展示了它们在化学合成中的多功能性。例如,吲唑甲酰胺的合成涉及缩合反应和环化过程,这些过程对于开发具有潜在抗肿瘤活性的化合物和通过光谱元素表征和单晶 X 射线分析进行结构阐明至关重要 (陆等人,2020 年)。

生物活性及抗增殖特性

吲唑衍生物表现出显着的生物活性,包括对癌细胞增殖的抑制作用。例如,已经发现某些吲唑甲酰胺化合物对各种癌细胞系具有独特的有效抑制作用,突出了它们作为抗肿瘤剂的潜力 (陆等人,2020 年)。这强调了吲唑衍生物在药物化学和药物发现中的重要性。

在 HSP90 抑制剂开发中的应用

吲唑衍生物在开发针对参与癌症进展的特定蛋白质(如热休克蛋白 90 (HSP90))的抑制剂方面也至关重要。这些化合物使用创新技术(包括钌催化的合成)合成,以创建作为 HSP90 抑制剂有效的基于三唑的支架,对 BRCA-1 和 BRCA-2 缺陷癌细胞表现出显着的抗增殖活性 (塔代等人,2014 年)。

环加成反应和支架开发

此外,吲唑衍生物的应用扩展到通过环加成反应开发各种支架。这些方法能够有效合成含氮的中等大小环,有助于用于药理筛选和开发的化学结构的多样性 (陈等人,2017 年)。

作用机制

Target of Action

N-cycloheptyl-1H-indazole-3-carboxamide is a derivative of indazole, a heterocyclic compound that has been drawing attention in medicinal chemistry . Indazole derivatives are known to act as kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling and regulation. They catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process that is fundamental to cellular activities.

Mode of Action

The mode of action of N-cycloheptyl-1H-indazole-3-carboxamide involves its interaction with its primary targets, the kinases. Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . This interaction leads to the inhibition of kinase activity, thereby affecting the phosphorylation process that is critical for cellular signaling and regulation .

Biochemical Pathways

The inhibition of kinase activity by N-cycloheptyl-1H-indazole-3-carboxamide affects various biochemical pathways. Kinases are involved in numerous cellular pathways, including signal transduction, cell cycle regulation, and metabolism . By inhibiting kinase activity, N-cycloheptyl-1H-indazole-3-carboxamide can potentially disrupt these pathways, leading to various downstream effects.

Result of Action

The molecular and cellular effects of N-cycloheptyl-1H-indazole-3-carboxamide’s action are primarily related to its inhibitory effect on kinase activity. By inhibiting kinases, this compound disrupts cellular signaling and regulation, which can lead to various cellular effects . .

生化分析

Biochemical Properties

N-cycloheptyl-1H-indazole-3-carboxamide, like other indazole derivatives, is believed to interact with various enzymes and proteins, particularly kinases

Cellular Effects

For instance, some indazole-3-carboxamide compounds have shown high cannabimimetic activity, which has led to severe intoxication and even deaths .

Molecular Mechanism

Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and potential enzyme inhibition or activation .

属性

IUPAC Name |

N-cycloheptyl-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c19-15(16-11-7-3-1-2-4-8-11)14-12-9-5-6-10-13(12)17-18-14/h5-6,9-11H,1-4,7-8H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXSQFOBQGUZPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=NNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552779.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2552784.png)

![1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine](/img/structure/B2552786.png)

![7-(2-Ethoxyethyl)-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2552789.png)

![1-(3-chloro-4-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552790.png)

![N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2552792.png)

![N-(2,4-difluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2552793.png)

![(E)-4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide](/img/structure/B2552794.png)

![4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2552796.png)

![4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552801.png)